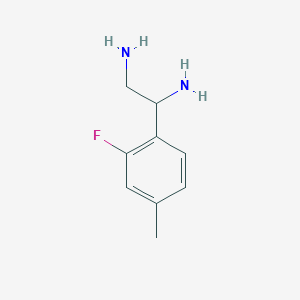

1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |

InChI Key |

MJCDFDBMSULHNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CN)N)F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

Procedure: The aldehyde group of 2-fluoro-4-methylbenzaldehyde undergoes reductive amination with ammonia or ethylenediamine under controlled conditions. This involves the formation of an imine intermediate followed by reduction, typically using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

Reaction Conditions: Solvents like ethanol or methanol are commonly used, with temperature control around room temperature to 60°C to optimize yield and selectivity.

Outcome: This method yields the chiral diamine structure with retention of the fluorine and methyl substituents on the aromatic ring.

Halogenation and Subsequent Amination

Halogenation: Starting from 2-fluoro-4-methylacetophenone, selective bromination at the alpha position to the carbonyl group is achieved using N-bromosuccinimide under photochemical conditions (e.g., irradiation with a mercury lamp) in solvents like tetrachloromethane. This step introduces a bromine atom that facilitates further substitution.

Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or amines to introduce the diamine functionality.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | N-Bromosuccinimide, CCl4, Hg lamp, reflux, 2 h | 59% | Selective alpha-bromination of acetophenone derivative |

| Amination | Ammonia or ethylenediamine, ethanol, 20-80°C, 2-3.5 h | 70-76% | Conversion to diamine by nucleophilic substitution |

Nitration and Reduction Route

Nitration: Copper(II) nitrate and trifluoroacetic anhydride in chloroform at 20-60°C are used to nitrate 1-(2-fluoro-4-methylphenyl)ethanone selectively at the 5-position on the aromatic ring, yielding 1-(2-fluoro-4-methyl-5-nitrophenyl)ethanone.

Reduction: The nitro group is subsequently reduced to an amine, typically using catalytic hydrogenation or chemical reducing agents, to afford the amino-substituted intermediate.

Final Step: Reductive amination or further amination converts the ketone to the ethane-1,2-diamine structure.

Representative Experimental Data and Yields

| Preparation Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Synthesis of 2'-fluoro-4'-methylacetophenone | Pd-catalyzed coupling, toluene, 120°C, 2 h | 2'-fluoro-4'-methylacetophenone (yellow oil) | 59% | Purified by silica gel chromatography |

| Bromination of acetophenone derivative | N-Bromosuccinimide, CCl4, reflux, Hg lamp, 2 h | Alpha-bromo-2-fluoro-4-methylacetophenone | 59% | Photochemical halogenation |

| Hydrazone formation | 2,4-difluorophenyl hydrazine, sodium acetate, ethanol, 18 h | Hydrazone intermediate (solid) | Quantitative | Precursor to diamine |

| Reductive amination | Ethanol, NaOH 10%, room temp, 2 h | 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine (yellow solid) | 76% | Recrystallization improves purity |

Research Findings and Optimization Notes

Selectivity: The position of fluorine and methyl groups on the aromatic ring influences regioselectivity in halogenation and nitration steps, crucial for obtaining the correct substitution pattern.

Reaction Times and Temperatures: Optimal yields are obtained by balancing reaction time and temperature; excessive heating may lead to side reactions or decomposition.

Purification: Silica gel chromatography with hexane/ethyl acetate mixtures is standard for isolating intermediates and final products with high purity.

Chirality: The (1R)-enantiomer of 1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine can be synthesized using chiral starting materials or chiral catalysts during reductive amination, which is relevant for biological activity studies.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reductive Amination | 2-fluoro-4-methylbenzaldehyde | Ethylenediamine, NaBH3CN or H2/Pd | Ethanol, RT-60°C, 2-18 h | 70-76% | Direct, stereoselective | Requires careful control of reduction |

| Halogenation + Amination | 2-fluoro-4-methylacetophenone | NBS, ammonia or amines | CCl4, reflux, Hg lamp; ethanol, 20-80°C | ~59% (halogenation) + amination yield | Good control of substitution | Photochemical step needs special equipment |

| Nitration + Reduction | 1-(2-fluoro-4-methylphenyl)ethanone | Cu(NO3)2, TFAA; H2/Pd | Chloroform, 20-60°C; reduction conditions | Moderate | Enables introduction of amino group | Multi-step, purification needed |

Chemical Reactions Analysis

1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Substituent Effects on Aromatic Diamines

The fluorine and methyl groups on the benzene ring influence reactivity and interactions. Key comparisons include:

Key Observations :

Comparison with Aliphatic Diamines

Aliphatic diamines like DETA , TETA , and PEHA () lack aromaticity but feature multiple -NH- groups. These compounds exhibit strong corrosion inhibition due to their ability to adsorb onto metal surfaces via lone-pair electrons. In contrast, 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine’s aromaticity may reduce adsorption efficiency but improve thermal stability .

Yield Comparison :

Reactivity in Coordination Chemistry

1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine can act as a bidentate ligand. Compared to N,N′-bis(4-chlorobenzylidene)ethane-1,2-diamine (a tetradentate Schiff base; ), the target compound forms simpler 1:1 metal complexes. Fluorine’s electronegativity may enhance Lewis acidity in metal centers, as observed in Pt/Cu heteronuclear complexes ().

Antimicrobial Potential

Material Science

Ethane-1,2-diamine derivatives are used in ZnO nanorod synthesis (). The aromatic substituents in the target compound may alter growth kinetics due to reduced solubility in aqueous media.

Physicochemical Properties

| Property | 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine | N¹-(4-Fluorophenyl)-1,2-ethanediamine |

|---|---|---|

| Molecular Weight | 168.22 | 154.17 |

| Solubility (inferred) | Low in water; moderate in polar solvents | Higher in polar solvents |

| Stability | Air-sensitive (primary amines) | Similar sensitivity |

Biological Activity

1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom and a methyl group on the phenyl ring, combined with an ethane-1,2-diamine moiety. The presence of the fluorine atom enhances the compound's reactivity and biological activity, making it suitable for various applications in chemical synthesis and medicinal chemistry. Its molecular formula is CHFN, indicating a relatively simple structure that allows for diverse interactions with biological targets.

The biological activity of 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom is known to enhance binding affinity to certain biological targets, potentially influencing pathways related to neurotransmission and cellular metabolism. This compound may exhibit properties such as:

- Anti-inflammatory effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways.

- Antimicrobial properties : Its structure suggests potential efficacy against various pathogens.

Biological Activity Data

Research has indicated that compounds similar to 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine can exhibit significant biological activities. Below is a summary of findings from various studies:

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine was evaluated for its ability to inhibit specific enzymes linked to inflammatory processes. The results indicated that the compound could significantly reduce enzyme activity at micromolar concentrations, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Receptor Binding

Another investigation assessed the interaction of this compound with dopamine receptors. The findings revealed that it acted as an agonist at the D3 receptor while showing minimal activity at the D2 receptor. This selectivity could make it a candidate for treating disorders related to dopamine dysregulation.

Synthesis and Applications

The synthesis of 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with ethylenediamine in a solvent like ethanol or methanol. This reaction may require a catalyst to improve yield.

Applications include:

- Pharmaceutical development : As a lead compound for designing new drugs.

- Research tool : For studying enzyme mechanisms and receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.